
2-Perfluorobutylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Perfluorobutylethyl acetate, also known by its IUPAC name 3,3,4,4,5,5,6,6,6-nonafluorohexyl acetate, is a fluorinated organic compound with the molecular formula C8H7F9O2. This compound is characterized by the presence of a perfluorobutyl group attached to an ethyl acetate moiety, making it a unique member of the fluorinated esters family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Perfluorobutylethyl acetate typically involves the esterification of 3,3,4,4,5,5,6,6,6-nonafluorohexanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert solvent like toluene or dichloromethane to drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and quality control is common in the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Perfluorobutylethyl acetate undergoes several types of chemical reactions, including:
Reduction: It can be reduced to yield the corresponding alcohol, 3,3,4,4,5,5,6,6,6-nonafluorohexanol.
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 3,3,4,4,5,5,6,6,6-nonafluorohexanol and acetic acid.
Reduction: 3,3,4,4,5,5,6,6,6-nonafluorohexanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Perfluorobutylethyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Perfluorobutylethyl acetate is primarily related to its ability to interact with various molecular targets through its fluorinated moiety. The perfluorobutyl group imparts unique lipophilic and hydrophobic properties, allowing it to interact with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Perfluorobutylethyl acrylate: Similar in structure but contains an acrylate group instead of an acetate group.
3,3,4,4,5,5,6,6,6-Nonafluorohexanol: The alcohol counterpart of 2-Perfluorobutylethyl acetate.
Uniqueness: this compound is unique due to its combination of a perfluorobutyl group with an acetate moiety, providing distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal and chemical stability.
Properties
CAS No. |
80705-15-3 |
|---|---|
Molecular Formula |
C8H7F9O2 |
Molecular Weight |
306.13 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl acetate |
InChI |
InChI=1S/C8H7F9O2/c1-4(18)19-3-2-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3 |
InChI Key |
WUXJRZYSKWYAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)
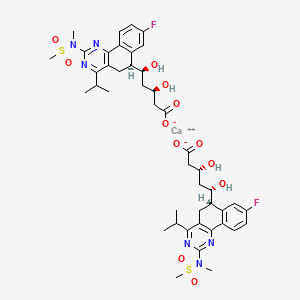
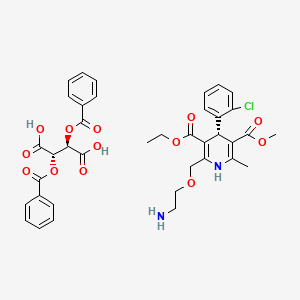

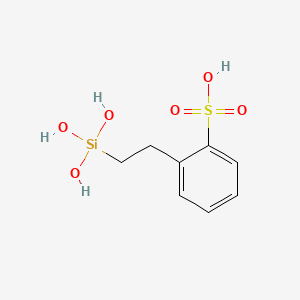
![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)
![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
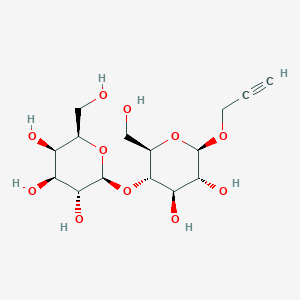
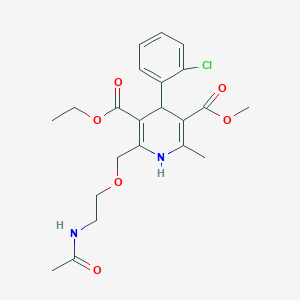
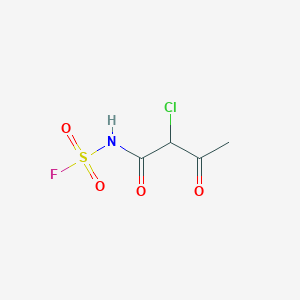
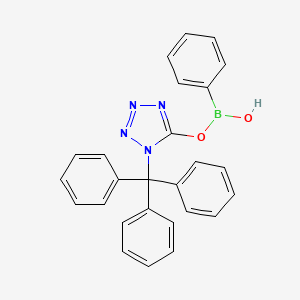
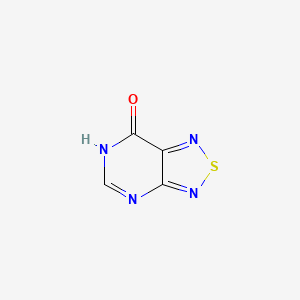
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
